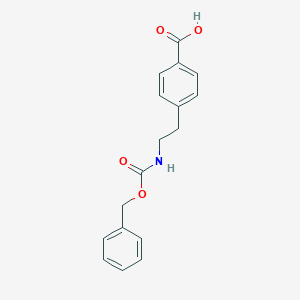

4-(2-Cbz-aminoethyl)benzoic acid

Description

Structure

2D Structure

Properties

CAS No. |

121632-81-3 |

|---|---|

Molecular Formula |

C17H17NO4 |

Molecular Weight |

299.32 g/mol |

IUPAC Name |

4-(2-amino-3-oxo-3-phenylmethoxypropyl)benzoic acid |

InChI |

InChI=1S/C17H17NO4/c18-15(10-12-6-8-14(9-7-12)16(19)20)17(21)22-11-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2,(H,19,20) |

InChI Key |

YIVHEQDNFAVXIP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)C(=O)O)N |

Pictograms |

Irritant |

Origin of Product |

United States |

Sophisticated Synthetic Pathways to 4 2 Cbz Aminoethyl Benzoic Acid

Strategies for the Construction of the 4-(2-Aminoethyl)benzoic Acid Core

The synthesis of the foundational 4-(2-aminoethyl)benzoic acid scaffold can be achieved through several distinct routes, each starting from different commercially available precursors. These methods include building the aminoethyl side chain via reductive amination, modifying existing functional groups on the benzoic acid ring, or transforming aniline-based starting materials.

Reductive amination is a powerful method for forming amines from carbonyl compounds. libretexts.org This process involves the initial reaction of a ketone or aldehyde with ammonia (B1221849) or an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org For the synthesis of 4-(2-aminoethyl)benzoic acid, a suitable precursor would be a derivative of 4-(2-oxoethyl)benzoic acid or 4-formylphenylacetic acid.

The reaction is typically performed as a one-pot synthesis where the carbonyl compound is treated with an amine in the presence of a reducing agent. libretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their mild nature and tolerance of acidic conditions which can facilitate imine formation. libretexts.orgyoutube.com Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is also a viable industrial approach. youtube.com For instance, the reductive amination of phenyl-2-propanone with ammonia using hydrogen gas over a nickel catalyst is a key step in the commercial production of amphetamine. libretexts.org A similar strategy can be applied to the appropriate benzoic acid precursor.

Table 1: Reagents for Reductive Amination

| Carbonyl Precursor | Amine Source | Reducing Agent | Notes |

|---|---|---|---|

| 4-(2-Oxoethyl)benzoic acid ester | Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | The ester protects the carboxylic acid; NaBH₃CN is effective but generates toxic HCN in acidic media. youtube.com |

| 4-Formylphenylacetic acid | Ammonia | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A safer alternative to NaBH₃CN, often used in laboratory settings. youtube.com |

| 4-(2-Oxoethyl)benzoic acid | Ammonia | H₂ / Palladium on Carbon (Pd/C) | Suitable for larger scale synthesis; may require protection of the carboxylic acid. libretexts.org |

| 4-Formylphenylacetic acid | Hydroxylamine, followed by reduction | H₂ / Raney Nickel | A two-step variant involving an oxime intermediate, which is then hydrogenated. google.com |

Another versatile approach involves the chemical modification of functional groups on a pre-existing benzoic acid framework. organic-chemistry.orgorganic-chemistry.org A common and effective strategy is the reduction of a nitrile. This pathway would begin with a halide, such as 4-(bromomethyl)benzoic acid, which can be converted to 4-(cyanomethyl)benzoic acid (also known as p-carboxyphenylacetonitrile). The nitrile group can then be reduced to the primary amine of the target 4-(2-aminoethyl)benzoic acid.

The reduction of nitriles to primary amines is a standard transformation that can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Alternatively, catalytic hydrogenation can be employed, which is often preferred for its milder conditions and scalability. This two-step sequence of SN2 displacement with a cyanide source followed by reduction effectively converts an alkyl halide into a primary amine with an additional carbon atom. libretexts.org

Another functional group interconversion strategy could involve the Gabriel synthesis, starting from 4-(2-bromoethyl)benzoic acid. In this method, the alkyl halide is reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine. This provides a clean route to primary amines, avoiding the over-alkylation issues that can occur when using ammonia directly. libretexts.org

Table 2: Functional Group Interconversion Pathways

| Starting Material | Intermediate | Key Transformation | Reagents |

|---|

Syntheses starting from aniline (B41778) or its derivatives offer alternative pathways. nih.gov One such route involves the Sandmeyer reaction, which transforms an aryl diazonium salt into a variety of functional groups. doubtnut.com To apply this to the synthesis of 4-(2-aminoethyl)benzoic acid, one could start with a precursor like 4-(2-aminoethyl)aniline. prepchem.com This compound can be synthesized from p-(2-aminoethyl)benzenesulfonate via treatment with potassium amide in liquid ammonia. prepchem.com

Once 4-(2-aminoethyl)aniline is obtained, the aromatic amino group can be converted into a nitrile via diazotization followed by treatment with copper(I) cyanide. doubtnut.com This involves reacting the aniline with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt, which is then displaced by the cyanide. doubtnut.com The resulting 4-(2-aminoethyl)benzonitrile (B142340) can subsequently be hydrolyzed under acidic or basic conditions to yield the target 4-(2-aminoethyl)benzoic acid. doubtnut.com

Regioselective Introduction of the Carbobenzyloxy (Cbz) Protecting Group

Once the 4-(2-aminoethyl)benzoic acid core is synthesized, the next critical step is the selective protection of the primary aliphatic amine. The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenolysis. total-synthesis.comijacskros.com

The most common method for introducing the Cbz group is by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. wikipedia.org This reaction, often performed under Schotten-Baumann conditions, involves an aqueous base like sodium carbonate or sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. total-synthesis.com The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of a stable carbamate (B1207046). total-synthesis.com

Various conditions can be employed for this transformation. Besides aqueous bases, organic bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) are also effective. wikipedia.org For substrates sensitive to strong bases, milder conditions using sodium bicarbonate or magnesium oxide can be used. wikipedia.org Recently, more environmentally friendly methods have been developed, such as performing the reaction in water, which can lead to high chemoselectivity and yield without the need for organic solvents. ijacskros.com

Table 3: Conditions for Cbz Protection of Amines

| Reagent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Benzyl Chloroformate (Cbz-Cl) | Sodium Carbonate | Water/Dioxane | 0 °C to RT | wikipedia.org |

| Benzyl Chloroformate (Cbz-Cl) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to RT | total-synthesis.com |

| Benzyl Chloroformate (Cbz-Cl) | None (added to amine in water) | Water | Room Temperature | ijacskros.com |

| Benzyloxycarbonyl N-succinimide (Cbz-OSu) | Sodium Bicarbonate | Water/Acetone | Room Temperature | total-synthesis.com |

A key challenge in the synthesis of 4-(2-Cbz-aminoethyl)benzoic acid is achieving selective protection of the primary aliphatic amine in the presence of the carboxylic acid group. The aliphatic amine is significantly more nucleophilic than the carboxylate anion or the carboxylic acid itself, which facilitates selective acylation at the nitrogen atom. total-synthesis.comorganic-chemistry.org

Under basic Schotten-Baumann conditions, the carboxylic acid is deprotonated to form a carboxylate. This anion is a much weaker nucleophile than the neutral primary amine, ensuring that the reaction with benzyl chloroformate occurs preferentially at the nitrogen. While the formation of a mixed anhydride (B1165640) by reaction at the carboxylate is possible, it is generally a slower and reversible process compared to the rapid and irreversible formation of the stable carbamate.

In a related study on 4-amino-3-(aminomethyl)benzoic acid, researchers demonstrated that reagents like Boc₂O or Fmoc-OSu react selectively with the more nucleophilic benzylamino group over the less nucleophilic arylamino group, highlighting the ability to discriminate between amines of different basicity and nucleophilicity. researchgate.net This principle of differential reactivity is central to the selective Cbz protection of the aliphatic amine in 4-(2-aminoethyl)benzoic acid, ensuring that the desired product is formed with high regioselectivity. organic-chemistry.org

Advanced Catalytic Methods in Compound Synthesis

The synthesis of this compound and its derivatives benefits significantly from advanced catalytic methods that offer high efficiency, selectivity, and sustainability. These methods are broadly categorized into transition metal-catalyzed transformations and biocatalytic approaches.

Transition Metal-Catalyzed Transformations for Benzoic Acid Derivatives

Transition metal catalysis is a powerful tool for the functionalization of benzoic acids and the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing complex molecules. researchgate.netresearchgate.net Various transition metals, including palladium, rhodium, ruthenium, cobalt, and iridium, have been employed to catalyze reactions on the benzoic acid scaffold. bohrium.com These metals can facilitate ortho-C-H bond activation, enabling the introduction of various functional groups. bohrium.comnih.gov For instance, iridium-catalyzed ortho-selective C-H amination of benzoic acids provides a direct route to ortho-aminated analogues. nih.gov

Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, catalyzed by transition metals like palladium, are fundamental in creating C-C bonds between benzoic acid derivatives and other organic fragments. mdpi.com These reactions are often characterized by their high yields and selectivity. mdpi.com The choice of catalyst, ligands, and reaction conditions is critical in controlling the outcome of these transformations. researchgate.netbohrium.com For example, the annulation of benzoic acids with different coupling reagents can be directed to form either phthalides or isocoumarins by adjusting the catalyst system and reaction parameters. bohrium.com

Table 1: Examples of Transition Metal-Catalyzed Reactions for Benzoic Acid Derivatives

| Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Rh(III), Ru(II), Pd(II), Co(II), Ir(III) | [4+2] Annulation | Isocoumarin derivatives | bohrium.com |

| Cp*IrIII catalysts | Ortho-C-H Amination | Ortho-aminated benzoic acids | nih.gov |

| PdCl2(dppf) | Suzuki Coupling | Diene esters | mdpi.com |

Biocatalytic Approaches in Amino Acid Derivative Synthesis

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis for producing amino acid derivatives. digitellinc.comacs.org Enzymes can operate under mild conditions and exhibit remarkable stereoselectivity, which is particularly advantageous for the synthesis of chiral molecules. nih.gov

Several classes of enzymes are employed in the synthesis of non-canonical amino acids. nih.gov For instance, engineered tryptophan synthase (TrpB) has been used for the synthesis of β-N-substituted-α-amino acids through reactions with various amine nucleophiles. nih.gov Another example is the use of ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) for the asymmetric synthesis of N-arylated aspartic acids by catalyzing the addition of arylamines to fumarate. acs.org This method demonstrates high conversion rates and excellent enantiomeric excess. acs.org

Directed evolution and computational engineering are powerful techniques used to improve the activity, stability, and substrate scope of enzymes for specific synthetic applications. nih.gov These approaches have been successfully applied to enzymes like UstD, a pyridoxal (B1214274) phosphate (B84403) (PLP) dependent enzyme, for the production of γ-hydroxy amino acids. nih.gov

Table 2: Biocatalytic Synthesis of Amino Acid Derivatives

| Enzyme | Reaction Type | Product | Key Features | Reference |

|---|---|---|---|---|

| Engineered Tryptophan Synthase (TrpB) | β-Substitution | β-N-Substituted-α-amino acids | Broad amine scope | nih.gov |

| Ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) | Hydroamination | (S)-N-Arylated aspartic acids | High conversion and enantioselectivity (>99% ee) | acs.org |

| UstD | Decarboxylative Aldol Addition | γ-Hydroxy amino acids | Stereoselective, gram-scale synthesis | nih.gov |

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of this compound is contingent upon the careful optimization of various reaction parameters. The solvent system, temperature, and pressure are among the most critical factors influencing reaction efficiency and selectivity.

Solvent System Effects on Reaction Efficiency and Selectivity

The choice of solvent can profoundly impact reaction outcomes. rsc.org In the context of synthesizing benzoic acid derivatives, the solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the rate of reaction. For instance, in the iridium-catalyzed C-H amination of benzoic acids, hexafluoroisopropanol (HFIP) has been shown to be a crucial solvent for achieving high regioselectivity. nih.gov

Solvent polarity can also play a significant role. researchgate.net In the reaction of primary amines with carbon dioxide, the use of protic solvents like methanol (B129727) can lead to the formation of both carbamates and methylcarbonates, while aprotic solvents favor the formation of ammonium (B1175870) carbamates. mdpi.com Strong hydrogen-bonding solvents such as DMSO and DMF can stabilize carbamic acids. mdpi.com The effect of the solvent on crystal growth and morphology is also a critical consideration during the purification process. rsc.orgresearchgate.net

Temperature and Pressure Control in Synthesis

Temperature and pressure are key physical parameters that can be manipulated to control reaction kinetics and equilibrium. In many synthetic procedures, heating is employed to increase the reaction rate. For example, in a synthesis of 4-(aminomethyl)benzoic acid, the reaction mixture was heated to 150-160 °C. chemicalbook.com

Pressure is particularly important in reactions involving gases, such as hydrogenation. In the catalytic reduction of 4-carboxybenzaldehyde oxime derivatives to produce 4-aminomethylbenzoic acid, hydrogen gas is used under pressure. chemicalbook.comgoogle.com The ability to use relatively low pressure can be an advantage in terms of safety and cost. google.com Optimization of these parameters through factorial design experiments can lead to significant increases in conversion and yield. rsc.org

Methodologies for Compound Isolation and Purification

Following the synthesis, the isolation and purification of this compound are essential steps to obtain the product in a highly pure form. Common techniques include filtration, crystallization, and chromatography.

The initial isolation of the crude product often involves filtering off the catalyst and concentrating the reaction mixture. chemicalbook.com Subsequent purification is frequently achieved through recrystallization from a suitable solvent or solvent mixture. For instance, 4-aminomethylbenzoic acid hydrochloride has been recrystallized from a methanol/water mixture. google.comgoogle.com The choice of solvent for recrystallization is critical and can be guided by understanding the solubility of the compound and impurities at different temperatures. researchgate.net

In cases where simple crystallization is insufficient to achieve the desired purity, chromatographic methods are employed. High-performance liquid chromatography (HPLC) is a powerful analytical technique to assess purity and can also be used for preparative-scale purification. chemicalbook.com Column chromatography is another common method for separating the desired compound from byproducts and unreacted starting materials. mdpi.com The selection of the stationary phase and the mobile phase is tailored to the specific properties of the compound being purified.

Finally, the purified compound is typically dried under vacuum or at an elevated temperature to remove any residual solvents. google.comgoogle.com The purity of the final product is then confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. chemicalbook.comgoogle.comgoogle.com

Recrystallization Techniques for Crystalline Purity

Recrystallization is a widely used technique for the purification of solid organic compounds based on their differential solubility in a particular solvent or solvent system at varying temperatures. The underlying principle is that the desired compound should be highly soluble in a hot solvent but sparingly soluble at colder temperatures, while the impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. youtube.comalfa-chemistry.com

For compounds structurally related to this compound, such as benzoic acid itself, water is a commonly employed solvent for recrystallization. youtube.comalfa-chemistry.com The process typically involves dissolving the crude compound in a minimum amount of hot solvent to form a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated filtrate is then allowed to cool slowly, which promotes the formation of pure crystals of the desired compound, leaving the soluble impurities behind in the mother liquor. youtube.com The rate of cooling influences the size and purity of the resulting crystals, with slow cooling generally favoring the growth of larger, purer crystals.

The selection of an appropriate solvent is paramount for successful recrystallization. For substituted benzoic acids and N-protected amino acids, a range of solvents can be considered. The choice depends on the polarity and solubility characteristics of the specific compound.

Potential Recrystallization Solvents:

Water: Effective for polar compounds like benzoic acid.

Ethanol (B145695): A common solvent for a wide range of organic compounds. A 30% ethanol solution has been suggested for the recrystallization of 4-(n-hexyloxy)benzoic acid. researchgate.net

Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can be used for less soluble compounds. researchgate.net

Acetone: Has been used for the recrystallization of similar macrocyclic compounds. researchgate.net

Solvent Mixtures: Combinations of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be used to achieve the desired solubility profile.

General Recrystallization Procedure:

The crude this compound is placed in an Erlenmeyer flask.

A selected solvent is added portion-wise while heating the mixture to its boiling point until the solid completely dissolves.

If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to prevent premature crystallization.

The clear filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.

Table 1: Potential Solvents for Recrystallization of Benzoic Acid Derivatives

| Solvent System | Compound Type | Reference |

| Water | Benzoic Acid | youtube.com |

| 30% Ethanol | 4-(n-hexyloxy)benzoic acid | researchgate.net |

| Dimethyl Sulfoxide | 4-(n-hexyloxy)benzoic acid | researchgate.net |

| Acetone | Pillar arene | researchgate.net |

Chromatographic Separation Methods for Target Compound Isolation

Chromatography is a powerful purification technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the isolation of this compound, both normal-phase and reverse-phase chromatography can be considered.

Normal-Phase Chromatography:

In normal-phase chromatography, a polar stationary phase, typically silica (B1680970) gel, is used in conjunction with a non-polar mobile phase. The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the stationary phase and thus elute later than less polar compounds. For amino acids and their derivatives, which possess both acidic and amine functionalities, silica gel chromatography is a common purification method. researchgate.net

The selection of the mobile phase (eluent) is crucial for achieving good separation. A mixture of solvents is often used, and the polarity of the eluent can be gradually increased during the separation process (gradient elution) to elute compounds with increasing polarity.

Potential Mobile Phases for Normal-Phase Chromatography:

Hexane/Ethyl Acetate: A widely used solvent system for separating compounds of moderate polarity. researchgate.net

Dichloromethane/Methanol: A more polar solvent system suitable for more polar compounds like amino acids. researchgate.net

Reverse-Phase Chromatography:

Reverse-phase chromatography employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase. In this mode, non-polar compounds are retained more strongly, while polar compounds elute earlier. This technique is also applicable to the purification of amino acid derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC):

For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. It utilizes high pressure to force the mobile phase through a column packed with very fine particles, resulting in high-resolution separations. Both normal-phase and reverse-phase HPLC can be used for the purification of this compound.

A study on the separation of benzocaine (B179285) and its degradation product, p-aminobenzoic acid, utilized reverse-phase HPLC, demonstrating the utility of this technique for separating structurally related benzoic acid derivatives. nih.gov

Table 2: Chromatographic Conditions for Separation of Similar Compounds

| Chromatography Mode | Stationary Phase | Mobile Phase | Compound Type | Reference |

| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate | 4-Aminobenzoic acid | researchgate.net |

| Normal-Phase | Silica Gel | Dichloromethane/Methanol | Polar amino acids | researchgate.net |

| Reverse-Phase HPLC | C18 | Not specified | Amino acid derivatives | researchgate.net |

| Reverse-Phase HPLC | Not specified | Not specified | Benzocaine, p-Aminobenzoic acid | nih.gov |

The choice between recrystallization and chromatography depends on the nature and quantity of the impurities present. Recrystallization is often effective for removing small amounts of impurities from a large amount of the desired compound, especially if the impurities have significantly different solubility profiles. Chromatography, particularly HPLC, offers higher resolution and is suitable for separating complex mixtures and for isolating highly pure compounds.

Chemical Reactivity and Derivatization of 4 2 Cbz Aminoethyl Benzoic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group of 4-(2-Cbz-aminoethyl)benzoic acid is a primary site for derivatization, enabling the formation of esters, amides, and other activated species while the amine remains protected.

Esterification of the carboxylic acid is a common strategy to modify the molecule's polarity, solubility, or to protect the carboxyl group during subsequent reactions. Fischer-Speier esterification is a widely used method for this transformation. researchgate.net This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.netyoutube.com The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. researchgate.net

For this compound, the reaction with an alcohol (R-OH) under acidic conditions yields the corresponding ester. The Cbz protecting group is generally stable to the acidic conditions typical of Fischer esterification, allowing for selective reaction at the carboxyl group.

Table 1: Representative Conditions for Fischer Esterification

| Reactant | Alcohol (R-OH) | Catalyst | Conditions | Product |

|---|---|---|---|---|

| This compound | Methanol (B129727) | Conc. H₂SO₄ | Reflux | Methyl 4-(2-Cbz-aminoethyl)benzoate |

| This compound | Ethanol (B145695) | Conc. H₂SO₄ | Reflux, 60-75 min | Ethyl 4-(2-Cbz-aminoethyl)benzoate researchgate.net |

Other esterification methods include reacting the carboxylate salt with an alkyl halide or using dehydrating agents like phosphorus pentoxide in the presence of the alcohol. google.com

The formation of an amide bond is one of the most fundamental transformations in organic and medicinal chemistry, often accomplished by coupling the carboxylic acid with a primary or secondary amine. nih.govlibretexts.org This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. researchgate.netmasterorganicchemistry.com Various coupling reagents are employed to achieve this under mild conditions that preserve the integrity of the Cbz protecting group.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). masterorganicchemistry.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate (an "active ester"), which is then readily displaced by the amine to form the amide bond. masterorganicchemistry.com The reactions are generally performed at room temperature and are highly efficient.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Agent | Additive (Optional) | Solvent | Key Features |

|---|---|---|---|

| DCC | HOBt, DMAP | DCM, DMF | High yield, byproduct (DCU) is poorly soluble. masterorganicchemistry.com |

| EDC | HOBt, DMAP | DCM, DMF, Water | Water-soluble carbodiimide, easy workup. masterorganicchemistry.com |

| HATU | DIPEA, Hunig's base | DMF, NMP | High efficiency, low racemization for chiral substrates. |

The general reaction proceeds as follows: this compound is treated with a coupling agent and an amine (R¹R²NH) to yield the corresponding N-substituted amide derivative. The Cbz group is stable under these neutral or slightly basic conditions.

For reactions requiring a more electrophilic carboxyl carbon, this compound can be converted into an acid halide or an acid anhydride (B1165640). These derivatives are significantly more reactive towards nucleophiles than the parent carboxylic acid.

Acid Halides: The most common method for preparing an acid chloride is by treating the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like toluene (B28343). masterorganicchemistry.comyoutube.comreddit.com Oxalyl chloride or phosphorus pentachloride can also be used. masterorganicchemistry.com The reaction converts the hydroxyl group of the carboxylic acid into a good leaving group, which is subsequently displaced by a chloride ion. youtube.com These conditions are generally compatible with the Cbz group, although care must be taken to ensure the reaction is anhydrous. The resulting 4-(2-Cbz-aminoethyl)benzoyl chloride is a highly reactive intermediate that can be readily coupled with amines to form amides or with alcohols to form esters. libretexts.orggoogleapis.com

Acid Anhydrides: Acid anhydrides can be synthesized from the corresponding acid chloride by reaction with a carboxylate salt. openstax.orglibretexts.org For instance, 4-(2-Cbz-aminoethyl)benzoyl chloride could be reacted with sodium 4-(2-Cbz-aminoethyl)benzoate to form the symmetrical anhydride. Alternatively, dehydrating agents like phosphorus pentoxide (P₂O₅) can be used to form anhydrides directly from two equivalents of the carboxylic acid upon heating. youtube.comwikipedia.org Anhydrides serve as effective acylating agents, reacting with alcohols and amines to form esters and amides, respectively, with the loss of a molecule of the parent carboxylic acid as a leaving group. openstax.orglibretexts.orglibretexts.org

Reactivity of the Cbz-Protected Amine Moiety

The Cbz group serves as a robust protecting group for the amine, but it can be selectively removed under specific conditions to liberate the free amine for further functionalization.

The key advantage of the Cbz group is its stability to a wide range of reagents and its susceptibility to removal under unique, mild conditions, providing orthogonality in a synthetic sequence. total-synthesis.com The most common and efficient method for Cbz deprotection is catalytic hydrogenolysis. missouri.edutotal-synthesis.com

This reaction involves treating the Cbz-protected compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). total-synthesis.com The reaction proceeds under neutral conditions, leaving other functional groups like carboxylic acids, esters, and amides intact. The byproducts of the deprotection are toluene and carbon dioxide, which are volatile and easily removed.

Table 3: Conditions for Cbz Group Deprotection

| Method | Reagents | Solvent | Key Features |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Methanol, Ethanol, Ethyl Acetate (B1210297) | Mild, clean, high yield, most common method. total-synthesis.com |

| Transfer Hydrogenation | Triethylsilane, Pd/C | N/A | In-situ generation of H₂, avoids handling H₂ gas. missouri.edu |

| Lewis Acid Cleavage | AlCl₃ | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Effective at room temperature, tolerates reducible groups. organic-chemistry.org |

While stable to many acidic conditions, the Cbz group can be cleaved by strong acids like HBr in acetic acid, although this method is less common and offers less orthogonality compared to hydrogenolysis. total-synthesis.com

Once the Cbz group is removed to yield 4-(2-aminoethyl)benzoic acid (or its corresponding ester/amide), the newly liberated primary amine is available for a variety of functionalization reactions. This free amine is nucleophilic and can participate in reactions such as acylation, alkylation, sulfonylation, and reductive amination.

A common subsequent step is acylation, where the amine reacts with an acid chloride, acid anhydride, or a carboxylic acid (using a coupling agent) to form a new amide bond. youtube.com This two-step sequence of deprotection followed by acylation allows for the introduction of a diverse range of substituents onto the ethylamine (B1201723) side chain, making it a powerful strategy in the synthesis of complex molecules and pharmaceutical libraries. For example, the liberated amine can be coupled with another protected amino acid to build peptide structures. youtube.com

Aromatic Ring Modifications and Substitutions

The benzene (B151609) ring of this compound is a key site for modifications to create analogues with varied electronic and steric properties. The existing substituents—a deactivating carboxylic acid group and an alkylamino group—dictate the regioselectivity of these transformations.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com In the case of this compound, the outcome of EAS reactions is governed by the directing effects of the two substituents. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. quora.com Conversely, the 4-(2-Cbz-aminoethyl) substituent's effect is more nuanced. The ethyl spacer between the ring and the nitrogen atom prevents resonance donation from the nitrogen to the ring. Therefore, its influence is primarily inductive. The electron-withdrawing carbamate (B1207046) (Cbz) group diminishes the electron-donating capacity of the amino group, making the entire side chain moderately deactivating through an inductive effect.

Given that both substituents are deactivating, the benzene ring in this compound is significantly less reactive towards electrophiles than benzene itself. The positions ortho to the carboxylic acid group (and meta to the aminoethyl group) are the most likely sites for substitution, as they are the least deactivated positions on the ring.

Common EAS reactions that could be applied, albeit likely requiring forcing conditions, include:

Nitration: Using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the 3- and 5-positions. youtube.com

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst would likely yield the 3-halo or 3,5-dihalo derivatives.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings like benzoic acid and are therefore not expected to be viable for this compound under standard conditions. youtube.com

The interplay of these directing effects is summarized in the table below.

| Position | Activating/Deactivating Group | Expected Outcome of EAS |

| 2,6 | Ortho to -COOH, Meta to -(CH₂)₂NHCbz | Deactivated |

| 3,5 | Meta to -COOH, Ortho to -(CH₂)₂NHCbz | Most probable site for substitution |

Transition metal-catalyzed cross-coupling reactions offer powerful alternatives for functionalizing the aromatic ring, often with greater selectivity and functional group tolerance than classical methods. nih.gov For this compound, these reactions would typically require prior conversion of a C-H bond to a C-Halogen or C-OTf bond to serve as the electrophilic partner in the coupling.

Key metal-catalyzed reactions applicable to derivatives of this compound include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an aryl halide or triflate. A halogenated derivative of this compound could be coupled with various boronic acids to introduce new aryl, heteroaryl, or alkyl groups.

Heck-Mizoroki Coupling: This reaction forms a new C-C bond between an aryl halide or triflate and an alkene. This would allow for the introduction of vinyl groups onto the aromatic ring of a suitably functionalized this compound derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds. It could be used to introduce a variety of nitrogen-containing functional groups by coupling an aryl halide or triflate derivative with primary or secondary amines, anilines, or other nitrogen nucleophiles.

A hypothetical reaction scheme for the functionalization of a brominated derivative of this compound is presented below.

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | -R (Aryl, Alkyl, etc.) |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, Ligand, Base | -CH=CHR |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | -NR₂ |

Mechanistic Investigations of Key Reactions

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For the derivatization of this compound, kinetic analysis of reactions such as esterification of the carboxylic acid or substitution on the aromatic ring would be valuable for optimizing reaction conditions and understanding substituent effects.

In a general sense, the kinetics of electrophilic aromatic substitution on this molecule would be expected to be significantly slower than on benzene due to the deactivating nature of both the carboxylic acid and the Cbz-protected aminoethyl group. The rate would be dependent on the concentration of both the substrate and the electrophile, and highly influenced by the nature of the catalyst and solvent.

For metal-catalyzed cross-coupling reactions on a halogenated derivative, the reaction kinetics are more complex, involving multiple steps in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). The rate-determining step can vary depending on the specific reaction, substrates, and catalyst system employed.

The identification of reaction intermediates is crucial for elucidating reaction mechanisms. In the context of the reactions of this compound, this would involve trapping and characterizing transient species.

For electrophilic aromatic substitution, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org For a substitution at the 3-position of this compound, the arenium ion would have the positive charge distributed across the ring, but importantly, not on the carbon bearing the carboxylic acid group, which would be highly destabilizing.

In palladium-catalyzed cross-coupling reactions, the key intermediates are organopalladium species that are part of the catalytic cycle. These include Pd(0) and Pd(II) complexes. For example, in a Suzuki coupling, the catalytic cycle would involve a Pd(II)-aryl intermediate formed after oxidative addition, which then undergoes transmetalation with the boronic acid and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. While direct observation of these intermediates can be challenging due to their transient nature, their existence is supported by extensive mechanistic studies on related systems.

Spectroscopic and Computational Analysis of this compound Remains Undocumented in Publicly Available Research

A comprehensive search for advanced spectroscopic and computational characterization data for the chemical compound this compound has yielded no specific experimental or theoretical findings. Despite the importance of such data for unequivocal structural confirmation and the understanding of molecular properties, dedicated studies detailing the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) of this particular molecule are not present in the public domain.

Consequently, the detailed analysis as outlined in the requested article, including high-resolution NMR for structural elucidation, 2D NMR for connectivity mapping, FT-IR for functional group characterization, and HRMS for molecular formula confirmation, cannot be provided at this time. The absence of this foundational data in scientific literature and chemical databases prevents the creation of an accurate and verifiable scientific article focused solely on this compound.

Further research and publication in peer-reviewed scientific journals would be necessary to establish the spectroscopic and computational profile of this compound.

Advanced Spectroscopic and Computational Characterization of 4 2 Cbz Aminoethyl Benzoic Acid

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a three-dimensional model of the molecule can be constructed.

A single-crystal X-ray diffraction (SCXRD) analysis of 4-(2-Cbz-aminoethyl)benzoic acid would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and torsion angles. For many benzoic acid derivatives, the crystal structure is stabilized by the formation of centrosymmetric hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact via O—H⋯O hydrogen bonds. nih.govnih.gov It is highly probable that this compound would exhibit a similar dimeric structure.

The analysis would also reveal the spatial orientation of the two phenyl rings and the conformation of the ethylamino linker. The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from this analysis. mdpi.comresearchgate.net

Table 1: Illustrative Crystallographic Data for a Representative Benzoic Acid Derivative This table presents typical data obtained from an SCXRD experiment on a related organic molecule to illustrate the expected parameters for this compound.

| Parameter | Illustrative Value | Description |

| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | The specific symmetry elements present within the unit cell. |

| a (Å) | 11.78 | The length of the 'a' axis of the unit cell. |

| b (Å) | 4.03 | The length of the 'b' axis of the unit cell. |

| c (Å) | 27.62 | The length of the 'c' axis of the unit cell. |

| β (°) ** | 92.73 | The angle between the 'a' and 'c' axes. |

| Volume (ų) ** | 1311.6 | The total volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Data adapted from a study on a co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid. researchgate.net

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. nih.gov The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, which are characteristic of strong interactions like hydrogen bonds. nih.gov

For this compound, the analysis would likely reveal strong O···H/H···O interactions, corresponding to the hydrogen bonds in the carboxylic acid dimer and potential interactions involving the amide N-H and C=O groups. The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. The principal contributions would likely come from H···H, C···H/H···C, and O···H/H···O contacts. nih.govnih.gov

Table 2: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table shows typical interaction percentages for a comparable organic molecule, illustrating what might be determined for the title compound.

| Intermolecular Contact Type | Percentage Contribution (%) | Description of Interaction |

| O···H / H···O | 35.9 | Primarily represents hydrogen bonding involving the carboxylic acid, amide, and nitro groups. |

| H···H | 29.7 | Represents contacts between hydrogen atoms on the peripheries of adjacent molecules. |

| C···H / H···C | 14.7 | Often associated with weaker C-H···π interactions involving the aromatic rings. |

| C···C | 10.3 | Indicates π-π stacking interactions between the aromatic rings of neighboring molecules. |

Data adapted from a study on 2-(4-nitrophenyl)-2-oxoethyl benzoate. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions.

The UV-Vis spectrum of this compound would be dominated by electronic transitions within its two primary chromophores: the para-substituted benzoic acid system and the monosubstituted phenyl ring of the Cbz protecting group. Benzoic acid and its derivatives typically display two or three characteristic absorption bands in the UV region, which are assigned to π→π* transitions within the conjugated aromatic system. researchgate.net The spectrum of a related compound, 4-aminobenzoic acid, shows absorption maxima (λmax) at approximately 194 nm, 226 nm, and 278 nm. sielc.com The presence of the Cbz group in the target molecule would likely lead to a more complex spectrum with contributions from both aromatic rings. The exact position and intensity of these bands are sensitive to the solvent and the substitution pattern on the rings. rsc.org

Table 3: Typical UV Absorption Maxima for Related Benzoic Acid Compounds This table provides examples of absorption maxima for structurally similar compounds to suggest the expected spectral regions for this compound.

| Compound | Absorption Maxima (λmax) | Predominant Electronic Transition Type |

| Benzoic Acid | ~190 nm, ~230 nm, ~280 nm | π→π |

| 4-Aminobenzoic Acid | 194 nm, 226 nm, 278 nm | π→π |

Data adapted from studies on benzoic acid derivatives and 4-aminobenzoic acid. researchgate.netsielc.com

Quantum Chemical and Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides theoretical insights into molecular structure and properties that complement experimental data.

DFT calculations are widely used to predict the ground-state geometry and vibrational frequencies of molecules. actascientific.comresearchgate.net A geometry optimization of this compound, typically using a functional like B3LYP with a basis set such as 6-311G, would yield a theoretical low-energy structure. actascientific.compreprints.org This computational model provides optimized bond lengths, angles, and dihedral angles that can be directly compared to experimental values from SCXRD to validate the theoretical model.

Furthermore, a vibrational frequency analysis can be performed on the optimized geometry. This calculation predicts the molecule's infrared (IR) and Raman spectral bands. actascientific.com By comparing the calculated vibrational modes with experimental spectra, specific bands can be assigned to the stretching or bending of particular functional groups, such as the C=O and O-H of the carboxylic acid, the N-H and C=O of the amide linkage, and the C-H bonds of the aromatic rings. actascientific.com

Table 4: Illustrative Comparison of Calculated (DFT) and Experimental Bond Lengths for a Related Structure This table demonstrates how DFT calculations are used to predict geometric parameters, which are then compared with experimental results for a similar molecule.

| Bond | Calculated Bond Length (Å) (DFT/B3LYP) | Description |

| C-N | 1.395 | Bond connecting the phenyl ring to the amino group. |

| N-H | 1.017 | Bond length of the amine hydrogen. |

| O-H | 0.981 | Bond length of the carboxylic acid proton. |

Data adapted from a DFT study on 4-(carboxyamino)-benzoic acid. actascientific.com

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analyses

Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is a three-dimensional representation of the electrostatic potential plotted onto the electron density surface of a molecule. Different colors on the MEP map signify different potential values; typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow colors denote areas with intermediate or near-zero potential.

For a molecule like this compound, an MEP analysis would likely reveal a high negative potential (red) around the oxygen atoms of the carboxylic acid and carbamate (B1207046) groups, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group and the N-H proton of the carbamate would be expected to show a positive potential (blue), identifying them as electrophilic sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical framework that provides a detailed description of bonding and electronic structure within a molecule, offering a chemist's perspective on the wavefunction in terms of localized bonds and lone pairs. wikipedia.org It examines the delocalization of electron density between filled "donor" NBOs (Lewis-type orbitals, such as bonding orbitals and lone pairs) and empty "acceptor" NBOs (non-Lewis type orbitals, like antibonding orbitals). wikipedia.org

The key insights from an NBO analysis include:

Hybridization and Bonding: It describes the hybridization of atomic orbitals that form the chemical bonds.

Charge Distribution: It calculates the natural atomic charges on each atom, providing a more chemically intuitive picture than other charge schemes.

Intramolecular Interactions: The most significant aspect of NBO analysis is the evaluation of hyperconjugative interactions. The stabilization energy (E(2)) associated with the delocalization from a donor NBO to an acceptor NBO is calculated, which helps in understanding the stability of different conformations and the nature of substituent effects. wisc.edu For instance, a strong interaction between a lone pair orbital (n) and an antibonding orbital (σ*) indicates significant electron delocalization, which can influence the molecule's geometry and reactivity. wisc.edu

In the context of this compound, NBO analysis could quantify the delocalization of lone pairs on the oxygen and nitrogen atoms into the antibonding orbitals of adjacent sigma bonds, providing insights into the electronic stabilization of the molecule.

Theoretical Studies on Reaction Mechanisms and Energy Landscapes

Theoretical studies on reaction mechanisms and energy landscapes employ computational quantum chemistry methods to explore the pathways of chemical reactions. These studies are crucial for understanding how a reaction proceeds, predicting reaction outcomes, and designing more efficient synthetic routes.

The primary components of such a study involve:

Locating Stationary Points: Identifying the geometries of reactants, products, intermediates, and transition states on the potential energy surface.

Calculating Energies: Determining the relative energies of these stationary points to establish the thermodynamics and kinetics of the reaction. The energy difference between reactants and products gives the reaction enthalpy, while the energy of the transition state relative to the reactants determines the activation energy.

Mapping the Reaction Pathway: The intrinsic reaction coordinate (IRC) is often calculated to confirm that a transition state connects the intended reactants and products.

For this compound, theoretical studies could investigate various potential reactions, such as the hydrolysis of the Cbz protecting group, esterification of the carboxylic acid, or amide bond formation. By mapping the energy landscapes for these transformations, researchers could predict the most favorable reaction conditions and identify potential by-products. Such computational insights are invaluable for optimizing synthetic protocols and understanding the chemical behavior of the molecule. While specific studies on this compound are not available, the general approach remains a powerful tool in modern chemical research.

Applications of 4 2 Cbz Aminoethyl Benzoic Acid in Organic Synthesis and Functional Materials

Utility as a Synthon in Peptide and Peptidomimetic Chemistry

As a synthetic building block, or synthon, 4-(2-Cbz-aminoethyl)benzoic acid offers a rigid aromatic core combined with a flexible aminoethyl side chain. The Cbz protecting group on the nitrogen atom is crucial, as it prevents unwanted side reactions of the amine while allowing the carboxylic acid moiety to be chemically manipulated.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble polymer support. This method simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing steps. The process involves cycles of Nα-protecting group cleavage, washing, coupling of the next protected amino acid, and further washing.

While the Fluorenylmethyloxycarbonyl (Fmoc) group is prevalent in modern SPPS due to its base-lability, the Carboxybenzyl (Cbz) group, as found in this compound, also has a role. The Cbz group is typically removed under different conditions, such as catalytic hydrogenation, which provides an orthogonal protection strategy. This orthogonality is critical for synthesizing complex or modified peptides where selective deprotection is required.

The integration of this compound into SPPS would involve anchoring its carboxylic acid group to a resin, often via a linker molecule. The Cbz-protected amine would then be deprotected, allowing for the subsequent coupling of another amino acid to the newly freed amine, extending the peptide chain. This approach allows for the incorporation of a rigid, aromatic spacer into a peptide backbone.

Table 1: Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Typical Cleavage Conditions |

|---|---|---|

| Carboxybenzyl | Cbz | Catalytic Hydrogenation (H₂/Pd), HBr/Acetic Acid |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) |

The structure of this compound is well-suited for the design of novel amino acid derivatives and peptidomimetics—compounds that mimic the structure and function of natural peptides but often have improved stability or bioavailability. The rigid benzoic acid scaffold can be used to constrain the conformation of a peptide chain, which can be crucial for biological activity.

For instance, it can be used to create conjugates where a peptide is linked to another molecule to enhance its properties. The synthesis can involve activating the carboxylic acid group of this compound and reacting it with the N-terminus of a peptide. Subsequently, the Cbz group can be removed to reveal the primary amine, which can then be coupled to another molecule or used to form a cyclic peptide derivative. This strategy is employed in creating compounds like GPR54-agonistic pentapeptide derivatives, where a similar building block, 4-(aminomethyl)benzoic acid, was used to create potent bioactive molecules.

Intermediate in the Synthesis of Complex Organic Molecules

The dual functionality of this compound makes it a versatile intermediate in multi-step organic syntheses, particularly for creating molecules with potential therapeutic applications.

In medicinal chemistry, the synthesis of complex drug candidates often requires building blocks with precisely placed functional groups. 4-(2-Amino-ethyl)-benzoic acid, the de-protected form of the title compound, is recognized as a useful reagent for preparing amino acid derivatives and serves as an intermediate in the synthesis of biologically active compounds. The Cbz-protected version allows for more controlled synthetic routes. For example, the carboxylic acid can be converted into an ester or an amide through reactions like Fischer esterification or Schotten-Baumann reactions without affecting the protected amine. This allows for the construction of a molecular scaffold, after which the amine can be deprotected for further functionalization, leading to advanced pharmaceutical intermediates.

A molecular scaffold is the core structure of a compound to which various functional groups are attached. The scaffold of this compound, containing an aromatic ring, is a common feature in many bioactive molecules. The 2-(aminophenyl)benzothiazole scaffold, for example, is found in compounds with pharmacological activity. Synthetic strategies often involve the cyclization of precursors containing similar functional arrangements. The aminoethylbenzoic acid structure can serve as a precursor to various heterocyclic systems or other complex scaffolds that are of interest in drug discovery. Its utility as a precursor is highlighted by its relationship to N-substituted β-alanine derivatives, which are used to create chelating ligands.

Role in the Development of Functional Polymeric Materials

The application of this compound extends beyond biological applications into the realm of materials science. Its structure is suitable for incorporation into polymers to create materials with specific functions. After the removal of the Cbz protecting group, the resulting 4-(2-aminoethyl)benzoic acid possesses both an amine and a carboxylic acid group. These two functional groups can react with appropriate co-monomers to form polymers such as polyamides or polyesters.

Furthermore, N-substituted β-alanine derivatives, a class of compounds to which 4-(2-aminoethyl)benzoic acid belongs, have been used as ligands to synthesize novel metal-organic coordination polymers. In these materials, the organic molecule acts as a linker, connecting metal ions to form an extended, often porous, network. The specific geometry and functionality of the linker dictate the structure and properties of the resulting material, which can have applications in gas storage, catalysis, or separation.

Incorporation into Graft Copolymers and Hybrid Materials

The unique bifunctional nature of this compound, featuring a protected primary amine and a carboxylic acid on a rigid aromatic scaffold, makes it a valuable monomer for the synthesis of advanced polymeric materials. Specifically, its structure is well-suited for incorporation into graft copolymers and hybrid organic-inorganic materials.

The presence of the carboxybenzyl (Cbz) protecting group on the aminoethyl side chain is crucial for controlled polymerization processes. This group is stable under various reaction conditions, preventing the nucleophilic amino group from interfering with polymerization reactions involving the carboxylic acid moiety. Subsequently, the Cbz group can be selectively removed under specific conditions, such as catalytic hydrogenation, to unveil the primary amine for further functionalization. This strategy is a cornerstone of solid-phase peptide synthesis and has been extended to the synthesis of complex polymer architectures.

While direct examples of the use of this compound in graft copolymers are not extensively documented, the principles are well-established with similar molecules. For instance, Cbz-protected amino acids like Nε-carbobenzoxy-L-lysine have been successfully polymerized to form polypeptide backbones, which can then be deprotected and grafted with other polymer chains. Similarly, aminobenzoic acids have been grafted onto existing polymer backbones to introduce specific functionalities. mdpi.comnih.gov In a comparable approach, this compound could be utilized in several ways:

"Grafting-to" Method: A pre-synthesized polymer with reactive side chains can be reacted with this compound. The carboxylic acid would form a covalent bond with the polymer backbone.

"Grafting-from" Method: The benzoic acid moiety can be anchored to a substrate or a polymer backbone, and the deprotected aminoethyl group can then initiate the polymerization of other monomers.

Monomer for Polycondensation: The carboxylic acid group can participate in polycondensation reactions with diols or diamines to form polyester (B1180765) or polyamide backbones, respectively. The Cbz-protected aminoethyl group would then be a pendant side chain that can be deprotected post-polymerization to create a functional graft copolymer.

The resulting graft copolymers, after deprotection, would possess free amino groups along the polymer chain. These groups can be used to attach bioactive molecules, such as peptides or drugs, or to alter the material's physical properties, such as its solubility or response to pH.

In the realm of hybrid materials , which combine organic and inorganic components, this compound can serve as a molecular linker. nih.govmdpi.com The carboxylic acid can form strong bonds with the surface of inorganic nanoparticles (e.g., silica (B1680970), titania, or iron oxide) through condensation reactions. This functionalization creates an organic shell around the inorganic core. The Cbz-protected amino group can then be deprotected and used to integrate the hybrid material into a larger organic matrix or to attach specific functional molecules. This approach allows for the creation of materials with tailored optical, magnetic, or catalytic properties.

Table 1: Potential Polymerization and Functionalization Reactions with this compound

| Reaction Type | Role of this compound | Resulting Material | Potential Application |

| Polycondensation | Monomer | Polyester or Polyamide | Biomaterials, engineering plastics |

| "Grafting-to" | Functionalizing Agent | Graft Copolymer | Drug delivery, surface modification |

| "Grafting-from" | Initiator (after deprotection) | Graft Copolymer | Smart materials, sensors |

| Sol-Gel Synthesis | Organic Linker | Hybrid Material | Catalysis, diagnostics |

Derivatization for Probes and Analytical Reagents

The structural framework of this compound provides a versatile platform for the development of molecular probes and analytical reagents. The key to its utility lies in the orthogonal reactivity of its functional groups: the carboxylic acid and the protected primary amine. After deprotection of the Cbz group to reveal the reactive aminoethyl side chain, the molecule can be readily derivatized with various signaling moieties.

The general strategy for creating a probe from this scaffold involves the attachment of a fluorophore, a chromophore, or an electroactive group. This can be achieved by forming a stable amide bond between the deprotected amino group of 4-(2-aminoethyl)benzoic acid and a carboxylic acid derivative of the signaling molecule, or vice versa. The benzoic acid moiety of the scaffold can also be activated and reacted with an amino-functionalized signaling group.

The choice of the signaling unit and the site of attachment can be tailored to develop probes for specific applications. For instance, the incorporation of a fluorescent dye that is sensitive to the local environment could allow the resulting probe to report on changes in polarity, pH, or the presence of specific ions.

Synthesis of Modified Analogues for Research Tools

The modification of the this compound structure can lead to the creation of valuable research tools for investigating biological systems. The deprotected form, 4-(2-aminoethyl)benzoic acid, can be considered a structural mimic of a dipeptide, which makes its derivatives of interest in the study of protein-protein interactions and enzyme inhibition. mdpi.com

The synthesis of modified analogues can be approached in a modular fashion. Starting with the parent compound, a variety of functional groups can be introduced at either the amino or the carboxylic acid terminus. For example, the amino group can be acylated with different carboxylic acids to generate a library of N-acylated derivatives. These modifications can alter the molecule's size, shape, and electronic properties, which in turn can influence its biological activity.

One area of particular interest is the development of inhibitors for specific enzymes. By designing analogues that mimic the transition state of an enzymatic reaction, it is possible to create potent and selective inhibitors. The rigid benzoic acid core of 4-(2-aminoethyl)benzoic acid provides a stable platform for the precise positioning of functional groups that can interact with the active site of a target enzyme.

Furthermore, the synthesis of fluorescently labeled analogues can provide tools for studying the uptake and distribution of these molecules in cells. By attaching a fluorophore, the modified compound can be visualized using fluorescence microscopy, providing insights into its mechanism of action. nih.govnih.gov The development of such research tools is crucial for advancing our understanding of complex biological processes and for the discovery of new therapeutic agents. gbiosciences.comontosight.ainih.govnih.gov

Table 2: Examples of Synthetic Modifications of the 4-(2-aminoethyl)benzoic Acid Scaffold for Research Tools

| Modification Strategy | Resulting Analogue | Potential Research Application |

| N-Acylation | Amide derivatives | Probing enzyme active sites, mimicking peptide structures |

| Esterification | Ester derivatives | Improving cell permeability, prodrug design |

| Fluorescent Labeling | Fluorescent conjugates | Cellular imaging, binding assays |

| Peptide Coupling | Peptide-conjugates | Studying protein-protein interactions, targeted delivery |

Analytical Methodologies for Purity Assessment and Quantification of 4 2 Cbz Aminoethyl Benzoic Acid

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for determining the purity of 4-(2-Cbz-aminoethyl)benzoic acid. This powerful analytical method separates the target molecule from potential impurities, starting materials, or byproducts, enabling an accurate quantification of purity, which is typically reported as a percentage.

The methodology of HPLC is based on the injection of a small sample volume into a column containing a stationary phase. A liquid mobile phase is then propelled through the column under high pressure. The separation of the sample's components is achieved due to their varying degrees of interaction with the stationary and mobile phases. For a molecule such as this compound, which contains both polar (carboxylic acid, amide) and non-polar (benzyl, benzene (B151609) ring) moieties, reversed-phase HPLC is the most common approach.

In a standard reversed-phase HPLC analysis of this compound, a non-polar stationary phase, like C18, is paired with a polar mobile phase. The mobile phase is typically a mixture of an aqueous buffer (e.g., water containing a small quantity of an acid such as trifluoroacetic acid or formic acid to ensure consistent ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to ensure optimal separation of all components. Detection is commonly performed with an ultraviolet (UV) detector, as the aromatic rings within the this compound structure absorb UV light at specific wavelengths, frequently around 254 nm.

Purity is calculated by integrating the area of the chromatographic peak corresponding to this compound and comparing it to the total integrated area of all peaks in the chromatogram. A sample of high purity will be characterized by a single, prominent peak.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-dependent mixture of A and B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

Elemental Combustion Analysis for Compositional Verification

Elemental combustion analysis is a robust and definitive method used to confirm the elemental makeup of a purified organic compound like this compound. This technique determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the molecule. These experimentally derived percentages are then compared against the theoretical values calculated from the compound's chemical formula, C₁₇H₁₇NO₄. nih.gov

The analytical process involves the combustion of a small, accurately weighed sample at high temperatures within an oxygen-rich environment. This combustion quantitatively converts the carbon present in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced to N₂. The amounts of these gaseous products are then precisely measured using detectors that typically operate on principles of thermal conductivity or infrared spectroscopy.

A strong correlation between the experimentally measured and theoretically calculated elemental percentages provides compelling evidence of the compound's structural integrity and purity. For this compound, which has a molar mass of 299.32 g/mol , the theoretical composition serves as the gold standard for verification. nih.gov

Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Typical Experimental Range (%) |

| Carbon (C) | 68.21 | 68.10 - 68.35 |

| Hydrogen (H) | 5.72 | 5.65 - 5.80 |

| Nitrogen (N) | 4.68 | 4.60 - 4.75 |

The typical experimental range shown indicates a high degree of agreement with the theoretical values, thereby confirming the elemental composition of a high-purity sample of this compound.

Future Perspectives and Emerging Research Directions for 4 2 Cbz Aminoethyl Benzoic Acid

Development of Novel and Sustainable Synthetic Strategies

The traditional synthesis of 4-(2-Cbz-aminoethyl)benzoic acid and its derivatives often relies on well-established but potentially environmentally taxing methodologies. The future of its production will undoubtedly be shaped by the principles of green chemistry, aiming for processes that are not only efficient but also benign by design.

Green Chemistry Principles in Compound Production

The application of green chemistry principles to the synthesis of this compound is a promising avenue for future research. This involves a shift away from hazardous solvents, toxic reagents, and energy-intensive steps. Key areas for development include:

Use of Greener Solvents: A significant trend in chemical synthesis is the replacement of volatile organic compounds (VOCs) with more environmentally friendly alternatives. For reactions involving benzoic acid derivatives, water has been shown to be a viable solvent, often accelerating reaction rates and simplifying purification. researchgate.net Future syntheses of this compound could explore water-based systems, potentially in the presence of phase-transfer catalysts or surfactants to manage solubility challenges.

Catalytic and Biocatalytic Methods: The development of highly efficient catalytic systems can significantly reduce waste and energy consumption. This includes the use of heterogeneous catalysts that can be easily recovered and reused. Furthermore, biocatalysis, employing enzymes or whole-cell systems, offers the potential for highly selective transformations under mild conditions. nih.gov For instance, the amination steps in the synthesis could be explored using transaminases or other enzymes, reducing the reliance on traditional protecting group chemistry.

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable starting materials. Lignin, a complex polymer found in plant cell walls, can be broken down into various aromatic compounds, including benzoic acid derivatives. rsc.org Research into the conversion of lignin-derived platform molecules into specialty chemicals like this compound could provide a truly sustainable manufacturing route.

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Prevention | Designing synthetic routes with fewer steps and higher atom economy. |

| Atom Economy | Utilizing addition reactions and catalytic cycles to maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents like phosgene (B1210022) derivatives (for the Cbz group) with greener alternatives. |

| Designing Safer Chemicals | While the target molecule is defined, this principle applies to the design of safer synthetic intermediates. |

| Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or ionic liquids in place of chlorinated hydrocarbons or other hazardous solvents. researchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure through the use of highly active catalysts or biocatalysts. |

| Use of Renewable Feedstocks | Investigating synthetic pathways starting from biomass-derived platform chemicals, such as those from lignin. rsc.org |

| Reduce Derivatives | Exploring enzymatic or chemo-selective reactions to avoid the need for protecting groups. |

| Catalysis | Developing and utilizing highly efficient and recyclable catalysts (both chemical and biological) to minimize waste. nih.gov |

| Design for Degradation | While not directly related to synthesis, considering the environmental fate of the compound and its byproducts. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |

Advanced Spectroscopic Characterization Beyond Routine Techniques

While standard spectroscopic techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are crucial for routine characterization, a deeper understanding of the structure, dynamics, and interactions of this compound can be achieved through more advanced methods. These techniques can provide insights that are inaccessible with conventional approaches.

Future research could benefit from the application of:

Solid-State NMR (ssNMR): This technique can provide detailed information about the structure and dynamics of the compound in its solid, crystalline, or amorphous forms. This is particularly relevant for understanding polymorphism, which can impact the physical properties of the material.

Advanced Mass Spectrometry Techniques: Techniques such as ion mobility-mass spectrometry (IM-MS) can separate ions based on their size and shape, providing an additional dimension of separation and structural information. This could be used to distinguish between isomers or conformers of this compound and its derivatives. Tandem mass spectrometry (MS/MS) can also be used to probe the fragmentation pathways of the molecule, aiding in its structural elucidation and the identification of related compounds in complex mixtures. nih.govnih.gov

Two-Dimensional Infrared (2D-IR) Spectroscopy: This advanced vibrational spectroscopy technique can reveal couplings between different vibrational modes in the molecule, providing detailed insights into its conformational dynamics and intermolecular interactions on a picosecond timescale.

Computational Design and Prediction of Novel Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can be used to predict its properties, understand its reactivity, and guide the design of new experiments.

Key areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.commdpi.com This information can be used to understand the molecule's reactivity, with the HOMO and LUMO indicating the most likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational landscape of this compound and its interactions with solvents or other molecules. This can be particularly useful for understanding its behavior in solution and for predicting its binding affinity to biological targets if it were to be used as a scaffold in drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives of this compound are synthesized and tested for a particular application, QSAR models can be developed to correlate their chemical structures with their observed activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, thereby accelerating the discovery process.

| Computational Method | Predicted Properties/Applications for this compound |

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies (IR/Raman), electronic properties (HOMO/LUMO), reaction mechanisms, and prediction of NMR chemical shifts. mdpi.commdpi.com |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects, diffusion properties, and simulation of interactions with other molecules or surfaces. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features of derivatives with their chemical or biological activity to guide the design of new compounds with enhanced properties. researchgate.net |